

Solubility and stability of 5-Aminopyridazin-3(2h)-one in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

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Solubility and Stability of 5-Aminopyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of **5-Aminopyridazin-3(2H)-one**. Due to the limited availability of specific experimental data in publicly accessible literature, the quantitative data presented in the tables are illustrative examples based on common practices for similar heterocyclic compounds. The experimental protocols described are generalized procedures and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Introduction

5-Aminopyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the key considerations and experimental approaches for determining the solubility and stability of **5-Aminopyridazin-3(2H)-one**.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Understanding its solubility in various solvents is essential for designing appropriate formulation strategies, including crystallization, salt formation, and the development of liquid dosage forms.

Quantitative Solubility Data

While specific experimental solubility data for **5-Aminopyridazin-3(2H)-one** is not readily available in the literature, the following tables illustrate how such data should be presented. These values are hypothetical and intended for demonstrative purposes.

Table 1: Equilibrium Solubility of **5-Aminopyridazin-3(2H)-one** in Various Solvents at Different Temperatures (Illustrative Data)

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	1.2	0.0108
Water	37	2.5	0.0225
Ethanol	25	5.8	0.0522
Ethanol	37	9.1	0.0819
Propylene Glycol	25	15.3	0.1377
Propylene Glycol	37	24.7	0.2223
Polyethylene Glycol 400	25	45.2	0.4068
Polyethylene Glycol 400	37	68.9	0.6199
Dimethyl Sulfoxide (DMSO)	25	> 200	> 1.80
0.1 M HCl	37	18.5	0.1665
0.1 M NaOH	37	3.1	0.0279
Phosphate Buffer (pH 7.4)	37	2.8	0.0252

Table 2: Qualitative Solubility of **5-Aminopyridazin-3(2H)-one** (Illustrative Data)

Solvent	USP Solubility Definition
Dichloromethane	Slightly Soluble
Acetone	Sparingly Soluble
Ethyl Acetate	Very Slightly Soluble
n-Heptane	Practically Insoluble

Stability Profile

Stability testing is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) These studies are essential for understanding the intrinsic stability of the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Summary of Forced Degradation Studies for **5-Aminopyridazin-3(2H)-one** (Illustrative Data)

Stress Condition	Conditions	Observation	% Degradation	Major Degradants
Acid Hydrolysis	0.1 M HCl, 60°C, 24h	Significant degradation	25.4	Degradant A, Degradant B
Base Hydrolysis	0.1 M NaOH, 60°C, 24h	Moderate degradation	15.8	Degradant C
Neutral Hydrolysis	Water, 60°C, 24h	Minimal degradation	2.1	-
Oxidative	3% H ₂ O ₂ , RT, 24h	Significant degradation	35.2	Degradant D, Degradant E
Thermal	80°C, 48h	Minor degradation	5.5	Degradant F
Photolytic	ICH Q1B conditions	Moderate degradation	12.7	Degradant G

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of **5-Aminopyridazin-3(2H)-one**.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a common technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Protocol:

- Preparation: Add an excess amount of **5-Aminopyridazin-3(2H)-one** to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, buffer solutions).
- Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
- Filtration/Centrifugation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any undissolved particles.
- Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of **5-Aminopyridazin-3(2H)-one** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation

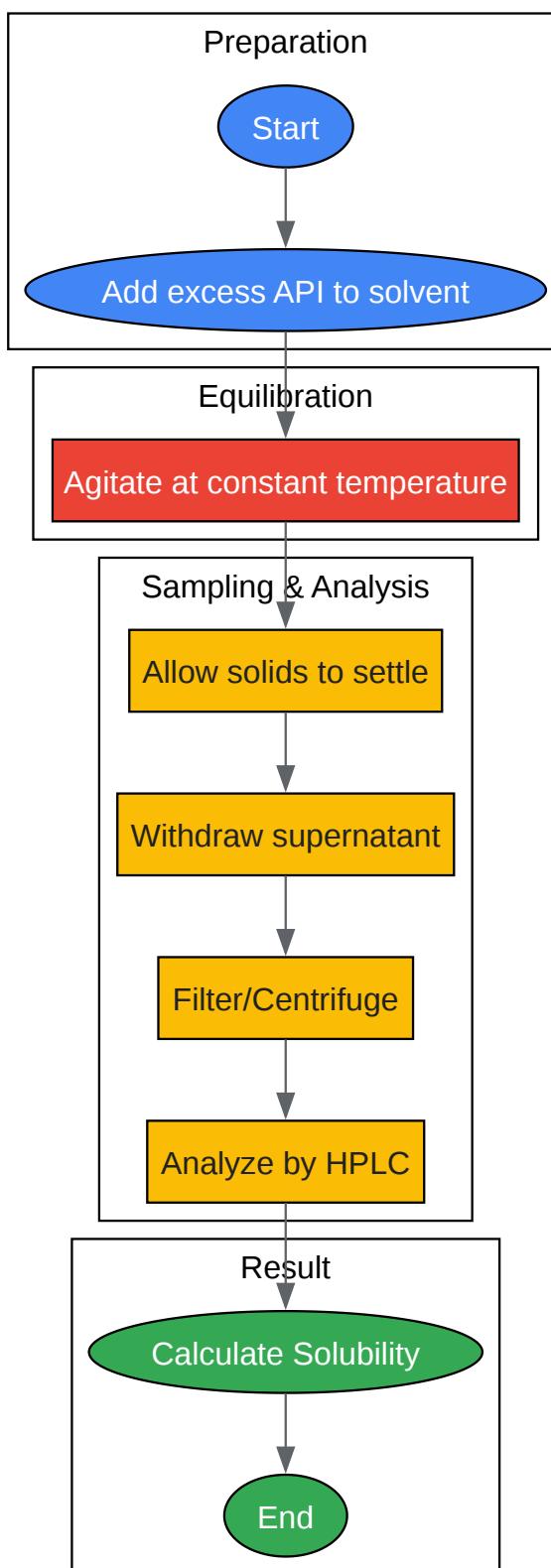
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.

Protocol:

- Method Development: Develop a robust HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.
- Forced Degradation:
 - Acid Hydrolysis: Dissolve **5-Aminopyridazin-3(2H)-one** in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points.
 - Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat. Collect samples at different intervals.
 - Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
 - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
 - Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Sample Analysis: Analyze the stressed samples using the developed HPLC method.
- Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for the parent compound and all degradation products.

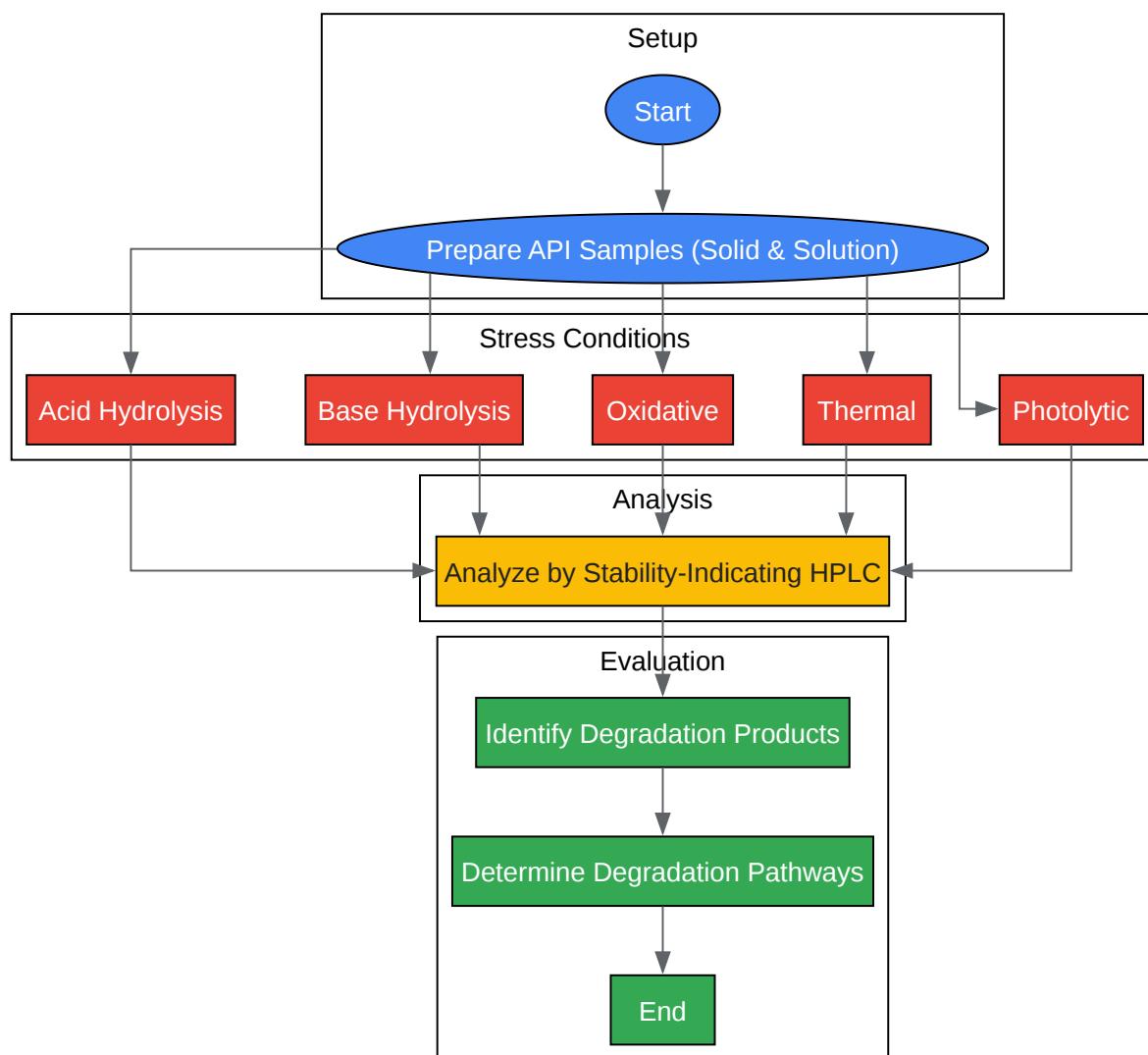
Visualizations

The following diagrams illustrate the general workflows for solubility and stability testing.



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Caption: Workflow for Solubility Determination.

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